Lipophilicity (LogP) Differentiation: Ethoxy vs. Methoxy N-Aryl Aziridinones
The computed partition coefficient (XLogP3) for 1-(4-ethoxyphenyl)aziridin-2-one is 1.4, compared to 0.9 for the direct 4-methoxy analog (1-(4-methoxyphenyl)aziridin-2-one, CAS 606135-86-8) [1]. This ΔLogP of +0.5 represents an approximately 3.2-fold increase in octanol/water partition coefficient, indicating that the ethoxy-substituted compound is significantly more lipophilic and will exhibit lower aqueous solubility, altered membrane partitioning, and different retention behavior in reversed-phase chromatography.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)aziridin-2-one (CAS 606135-86-8): XLogP3 = 0.9 |
| Quantified Difference | ΔLogP = +0.5 (target more lipophilic by factor of ~3.2×) |
| Conditions | PubChem XLogP3 3.0 computational prediction (consistent methodology for both compounds) |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology, the ~3.2-fold lipophilicity difference directly impacts compound handling (DMSO solubility), assay compatibility, and the interpretability of structure–activity relationship (SAR) data.
- [1] PubChem Compound Summaries: CID 3858889 (1-(4-ethoxyphenyl)aziridin-2-one) XLogP3 = 1.4; CID 3858888 (1-(4-methoxyphenyl)aziridin-2-one, CAS 606135-86-8) XLogP3 = 0.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
